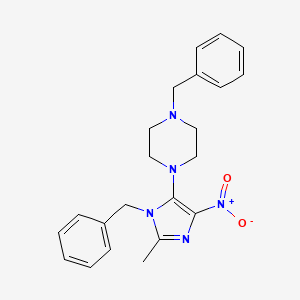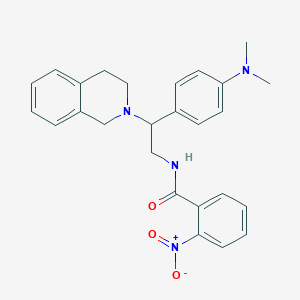
(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride” is not available in the literature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatization
(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride plays a role in the chemical synthesis and derivatization of various compounds. The formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, which includes compounds related to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride, has been explored. These compounds are obtained from cycloalkanone oximes and are converted to corresponding acids and methyl esters, indicating its utility in complex chemical transformations (Savel'ev et al., 2016).
Synthesis of Anticonvulsants
Research has been conducted on the synthesis of compounds like DL-Fluorobenzenamides, which possess anticonvulsant activity. Compounds structurally similar to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride have been synthesized and tested, revealing the potential of such compounds in the development of new anticonvulsant drugs (Meza-Toledo et al., 2008).
DNA Cleavage Activity Enhancement
A study has shown that a complex containing a structure similar to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride can significantly increase the cleavage efficiency of plasmid DNA. This highlights its potential application in molecular biology, particularly in DNA manipulation and research (Chen et al., 2007).
Antiprotozoal Agents
Novel dipeptide-sulfonamides incorporating a structure similar to (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride have shown promising antiprotozoal activities. Such compounds could be potential candidates for the treatment of diseases like malaria and trypanosomiasis, offering a new avenue in infectious disease treatment (Ekoh et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(9-3)7(8)10;/h5-6,9H,4H2,1-3H3,(H2,8,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMOTMKJYCBIBJ-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-methyl-2-(methylamino)pentanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)

